Dexmedetomidine

Catalog No.
S525780
CAS No.
113775-47-6
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexmedetomidine

CAS Number

113775-47-6

Product Name

Dexmedetomidine

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N

SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Solubility

Freely soluble in water
1.74e-01 g/L

Synonyms

Dexmedetomidine, Dexmedetomidine Hydrochloride, Hydrochloride, Dexmedetomidine, MPV 1440, MPV-1440, MPV1440, Precedex

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C

Potential for Neuroprotection

There is growing interest in Dexmedetomidine's potential neuroprotective effects. Studies in animal models suggest it may improve neurological outcomes following brain and spinal cord injuries . This neuroprotection might be due to its ability to:

  • Reduce inflammation
  • Suppress excitotoxicity (damaging overstimulation of neurons)
  • Promote neurogenesis (growth of new neurons)

Clinical trials are investigating whether Dexmedetomidine can reduce the incidence of postoperative cognitive dysfunction (POCD) and delirium, common complications after major surgeries .

Management of Postoperative Pain

Dexmedetomidine demonstrates analgesic properties alongside its sedative effects. Research suggests it may be a valuable tool for managing postoperative pain, potentially reducing reliance on opioids . Studies have explored its use as:

  • Sole Analgesic: Dexmedetomidine at specific doses has shown efficacy in pain relief, although drowsiness and bradycardia can be side effects .
  • Opioid-Sparing Adjunct: Combining Dexmedetomidine with lower opioid doses may achieve adequate pain control while minimizing opioid-related side effects .
  • Neuraxial Analgesia: Administered through the spinal canal, Dexmedetomidine offers localized pain relief without significantly impacting breathing .

Sedation in Intensive Care Unit (ICU) Setting

Dexmedetomidine offers advantages over traditional ICU sedatives like benzodiazepines and propofol. Studies indicate it may:

  • Provide a more natural, sleep-like sedation
  • Preserve patient arousability, allowing for easier communication
  • Reduce the risk of delirium, a serious complication in ICU patients

Purity

> 98%

Physical Description

Solid

XLogP3

3.1

LogP

2.8
2.8

Appearance

Solid powder

UNII

67VB76HONO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

For sedation of initially intubated and mechanically ventilated patients during treatment in an intensive care setting, also used in pain relief; anxiety reduction and analgesia
FDA Label
For sedation of adult intensive care unit patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3).,
For sedation of adult ICU (Intensive Care Unit) patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3)., , For sedation of non-intubated adult patients prior to and/or during diagnostic or surgical procedures requiring sedation, i.e. procedural/awake sedation.,
Non-invasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats., , Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures., , Premedication in dogs and cats before induction and maintenance of general anaesthesia.,
Alleviation of acute anxiety and fear associated with noise in dogs.
Noninvasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats., , Premedication in cats before induction and maintenance of general anaesthesia with ketamine., , Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures., , Premedication in dogs before induction and maintenance of general anaesthesia.,
Non-invasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs and cats before induction and maintenance of general anaesthesia.,

Pharmacology

Dexmedetomidine activates 2-adrenoceptors, and causes the decrease of sympathetic tone, with attenuation of the neuroendocrine and hemodynamic responses to anesthesia and surgery; it reduces anesthetic and opioid requirements; and causes sedation and analgesia.
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

ATC Code

N05CM18
QN05CM18
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM18 - Dexmedetomidine

Mechanism of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

113775-47-6

Wikipedia

Dexmedetomidine

Biological Half Life

2 hours

Use Classification

Human drugs -> Dexdor -> EMA Drug Category
Psycholeptics -> Human pharmacotherapeutic group
Human drugs -> Dexmedetomidine Accord -> EMA Drug Category
Veterinary drugs -> Cepedex -> EMA Drug Category
Psycholeptics, Hypnotics and sedatives -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Sileo -> EMA Drug Category
Nervous system, Other hypnotics and sedatives -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Dexdomitor -> EMA Drug Category
Psycholeptics -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Sedadex -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Chagas JAB, Santos LCP, Silva Filho JR, Bondan C. Anaesthetic and
cardiorespiratory effects of ketamine plus dexmedetomidine for chemical restraint
in black capuchin monkeys (Sapajus nigritus). N Z Vet J. 2017 Nov 12:1-15. doi:
10.1080/00480169.2017.1403975. [Epub ahead of print] PubMed PMID: 29129149.


2: Li X, Chen CJ, Tan F, Pan JR, Xing JB, Zhu QQ, Hei ZQ, Zhou SL. Effect of
dexmedetomidine for attenuation of propofol injection pain in electroconvulsive
therapy: a randomized controlled study. J Anesth. 2017 Nov 10. doi:
10.1007/s00540-017-2430-3. [Epub ahead of print] PubMed PMID: 29127492.


3: Guldenmund P, Vanhaudenhuyse A, Sanders RD, Sleigh J, Bruno MA, Demertzi A,
Bahri MA, Jaquet O, Sanfilippo J, Baquero K, Boly M, Brichant JF, Laureys S,
Bonhomme V. Brain functional connectivity differentiates dexmedetomidine from
propofol and natural sleep. Br J Anaesth. 2017 Oct 1;119(4):674-684. doi:
10.1093/bja/aex257. PubMed PMID: 29121293.


4: Miyamoto K, Nakashima T, Shima N, Kato S, Ueda K, Kawazoe Y, Ohta Y, Morimoto
T, Yamamura H; DESIRE Trial Investigators. Effect of Dexmedetomidine on Lactate
Clearance in Patients with Septic Shock: A Sub-Analysis of a Multicenter
Randomized Controlled Trial. Shock. 2017 Nov 7. doi:
10.1097/SHK.0000000000001055. [Epub ahead of print] PubMed PMID: 29117063.


5: Wang J, Han Z, Zhou H, Wang N, Ma H. Effective Loading Dose of Dexmedetomidine
to Induce Adequate Sedation in Parturients Undergoing Caesarean Section Under
Spinal Anaesthesia. Turk J Anaesthesiol Reanim. 2017 Oct;45(5):260-263. doi:
10.5152/TJAR.2017.04578. Epub 2017 Oct 1. PubMed PMID: 29114409; PubMed Central
PMCID: PMC5656159.


6: Cortegiani A, Accurso G, Gregoretti C. Should We Use Dexmedetomidine for
Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia?
Turk J Anaesthesiol Reanim. 2017 Oct;45(5):249-250. doi:
10.5152/TJAR.2017.0457812. Epub 2017 Oct 1. PubMed PMID: 29114407; PubMed Central
PMCID: PMC5656157.


7: Reshetnikov AP, Kasatkin AA, Urakov AL, Baimurzin DY. Management of
exaggerated gag reflex in dental patients using intravenous sedation with
dexmedetomidine. Dent Res J (Isfahan). 2017 Sep-Oct;14(5):356-358. PubMed PMID:
29109752; PubMed Central PMCID: PMC5654232.


8: Bihani P, Biyani G, Bhatia PK, Mohammed S. Can dexmedetomidine be used as sole
maintenance anesthetic agent at standard sedative doses? J Anaesthesiol Clin
Pharmacol. 2017 Jul-Sep;33(3):415-416. doi: 10.4103/0970-9185.168259. PubMed
PMID: 29109651; PubMed Central PMCID: PMC5672529.


9: Sethi P, Gupta N. Effect of dexmedetomidine on blood glucose during surgery. J
Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):411-412. doi:
10.4103/0970-9185.173320. PubMed PMID: 29109648; PubMed Central PMCID:
PMC5672509.


10: Rashid MR, Najeeb R, Mushtaq S, Habib R. Comparative evaluation of midazolam,
dexmedetomidine, and propofol as Intensive Care Unit sedatives in postoperative
electively ventilated eclamptic patients. J Anaesthesiol Clin Pharmacol. 2017
Jul-Sep;33(3):331-336. doi: 10.4103/joacp.JOACP_380_15. PubMed PMID: 29109631;
PubMed Central PMCID: PMC5672512.

Explore Compound Types